4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS No.: 2640968-69-8
Cat. No.: VC11862202
Molecular Formula: C21H29N5O2
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640968-69-8 |
|---|---|
| Molecular Formula | C21H29N5O2 |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 4-[2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)7-9-24-10-12-26(13-11-24)21-22-8-6-20(23-21)25-14-16-28-17-15-25/h2-6,8H,7,9-17H2,1H3 |
| Standard InChI Key | GEDADFGYFAPYKM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
| Canonical SMILES | COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Introduction
The compound 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule with a unique structure that incorporates multiple functional groups. This compound features a morpholine ring connected to a pyrimidine moiety, which is further substituted with a piperazine group containing an ethyl chain and a 4-methoxyphenyl group. The presence of these diverse structural elements suggests potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.
Reactivity and Synthesis
The reactivity of this compound can be attributed to its functional groups:
-
Nucleophilic Substitutions: The morpholine and piperazine rings may undergo nucleophilic substitutions.
-
Electrophilic Aromatic Substitutions: The pyrimidine can participate in these reactions.
-
Demethylation/Oxidation: The methoxy group can be involved in various reactions depending on the conditions.
Potential Applications in Medicinal Chemistry
Compounds with similar structures have shown potential in medicinal chemistry, particularly in neuropharmacology and as inhibitors for various receptors. The presence of a piperazine moiety and a methoxyphenyl group in related compounds suggests biological activity, which could be explored for therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume